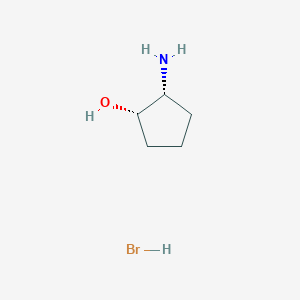
(1S,2R)-2-Aminocyclopentanol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Aminocyclopentanol hydrobromide is a chiral compound with significant potential in various scientific fields. It is a derivative of cyclopentanol, featuring an amino group and a hydroxyl group on adjacent carbon atoms, making it an important intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-Aminocyclopentanol hydrobromide may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yields and purity. The subsequent amination step is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
(1S,2R)-2-Aminocyclopentanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentylamine.
Substitution: Halogenated cyclopentane derivatives.
科学的研究の応用
(1S,2R)-2-Aminocyclopentanol hydrobromide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (1S,2R)-2-Aminocyclopentanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
類似化合物との比較
Similar Compounds
(1S,2R)-2-Bromocyclopentanol: Similar structure but with a bromine atom instead of an amino group.
(1S,2R)-2-Hydroxycyclopentanol: Lacks the amino group, featuring only the hydroxyl group.
(1S,2R)-2-Aminocyclohexanol: Similar structure but with a six-membered ring instead of a five-membered ring
Uniqueness
(1S,2R)-2-Aminocyclopentanol hydrobromide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Its chiral nature makes it valuable in asymmetric synthesis, and its dual functional groups enable diverse chemical transformations and applications in various fields .
特性
分子式 |
C5H12BrNO |
|---|---|
分子量 |
182.06 g/mol |
IUPAC名 |
(1S,2R)-2-aminocyclopentan-1-ol;hydrobromide |
InChI |
InChI=1S/C5H11NO.BrH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
InChIキー |
FYQFGTSXWQSEHB-JBUOLDKXSA-N |
異性体SMILES |
C1C[C@H]([C@H](C1)O)N.Br |
正規SMILES |
C1CC(C(C1)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















